2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentylsulfanyl group, a piperidinyl group, and a pyrimidinyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the cyclopentylsulfanyl group: This can be achieved through the reaction of cyclopentylthiol with an appropriate electrophile.
Introduction of the piperidinyl group: This step may involve the reaction of piperidine with a suitable halide or other reactive group.
Attachment of the pyrimidinyl group: This can be done through nucleophilic substitution reactions involving 2-methylpyrimidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The piperidinyl and pyrimidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Used as a semi-flexible linker in PROTAC development.
1-(pyridin-2-yl)ethan-1-imine: Utilized in various chemical syntheses.
Uniqueness
2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-13-18-9-8-16(19-13)22-14-5-4-10-20(11-14)17(21)12-23-15-6-2-3-7-15/h8-9,14-15H,2-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOVQUBSXWHCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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